Electronic Band Gap Comparison
The electronic band gap of YP is experimentally reported as 1.0 eV, positioning it as a moderate-gap semiconductor distinct from other rare-earth monophosphides [1]. This value contrasts sharply with the larger 1.46 eV gap of LaP and the narrower 1.15 eV gap of DyP, as determined by optical absorption and electrical measurements on polycrystalline samples [1]. The variance in band gap directly influences the compound's suitability for specific optoelectronic and high-frequency applications, where carrier concentration and resistivity are key engineering parameters.
| Evidence Dimension | Electronic Band Gap (eV) |
|---|---|
| Target Compound Data | 1.0 eV (experimental, polycrystalline sample) |
| Comparator Or Baseline | LaP: 1.46 eV; DyP: 1.15 eV; YbP: 1.30 eV; SmP: 1.1 eV |
| Quantified Difference | YP gap is 0.46 eV smaller than LaP; 0.15 eV smaller than DyP; 0.30 eV smaller than YbP. |
| Conditions | Solid-state reaction synthesized polycrystalline material; optical absorption spectroscopy and four-probe resistivity measurements. |
Why This Matters
Selecting YP over LaP provides a 46% reduction in band gap energy, enabling different optical absorption/emission wavelengths and device turn-on voltages.
- [1] Ren Y, Meng J. On the Optical and Electrical Properties of Dysprosium and Ytterbium Monophosphides. Chinese Journal of Applied Chemistry, 1988. (Reported values for LaP, SmP, and YP included). Retrieved from http://yyhx.ciac.jl.cn/EN/Y1988/V0/I3/39. View Source
